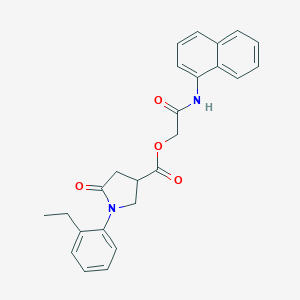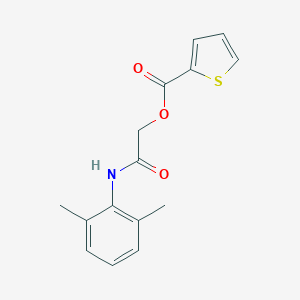![molecular formula C17H19NO5 B270979 N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is commonly referred to as DMHF and is a cyclic amide that contains a furan ring. DMHF has been found to exhibit a range of biological activities, making it a promising candidate for various research applications.
Mécanisme D'action
DMHF exerts its biological effects through the modulation of various signaling pathways. The compound has been found to inhibit the activity of enzymes that are involved in the production of inflammatory mediators. DMHF has also been shown to activate the Nrf2 pathway, which is responsible for the regulation of cellular antioxidant defenses. Additionally, DMHF has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
DMHF has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. DMHF has also been found to protect neurons from oxidative stress, which is a common mechanism of neurodegeneration. Additionally, DMHF has been shown to induce cell death in cancer cells by activating apoptotic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
DMHF has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its biological activity has been well-characterized. DMHF has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of DMHF is that it is relatively unstable and can degrade over time. This can make it difficult to use in long-term experiments.
Orientations Futures
There are several potential future directions for research on DMHF. One area of interest is the development of DMHF-based therapies for cancer and neurodegenerative diseases. Another area of research is the identification of novel targets for DMHF, which could lead to the discovery of new therapeutic applications. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of DMHF, which could inform the development of optimal dosing regimens.
Méthodes De Synthèse
DMHF can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with cyclopentadiene to form a Diels-Alder adduct. The adduct is then subjected to a series of reactions that result in the formation of DMHF. The synthesis of DMHF has been optimized to increase yields and reduce the number of steps required to produce the compound.
Applications De Recherche Scientifique
DMHF has been studied extensively for its potential therapeutic applications. The compound has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. DMHF has also been investigated for its ability to inhibit the growth of bacteria and viruses. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical settings.
Propriétés
Nom du produit |
N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Formule moléculaire |
C17H19NO5 |
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO5/c1-21-9-3-4-11(13(7-9)22-2)18-16(19)14-8-5-10-12(6-8)23-17(20)15(10)14/h3-4,7-8,10,12,14-15H,5-6H2,1-2H3,(H,18,19) |
Clé InChI |
MWDYKHNXLCGCKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270917.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)